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molecular formula C14H12N2O6 B1266988 1,2-Bis(4-nitrophenoxy)ethane CAS No. 14467-69-7

1,2-Bis(4-nitrophenoxy)ethane

Cat. No. B1266988
M. Wt: 304.25 g/mol
InChI Key: DGNVEKKAEPFSIH-UHFFFAOYSA-N
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Patent
US04820866

Procedure details

62 g (1 mol) ethylene glycol, 346.5 g (2.2 mols) 4-nitrochlorobenzene and 140 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
346.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[N+:5]([C:8]1[CH:13]=[CH:12][C:11](Cl)=[CH:10][CH:9]=1)([O-:7])=[O:6].[OH-:15].[Na+]>CS(C)=O>[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([O:3][CH2:2][CH2:1][O:4][C:11]2[CH:12]=[CH:13][C:8]([N+:5]([O-:6])=[O:15])=[CH:9][CH:10]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
346.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OCCOC2=CC=C(C=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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